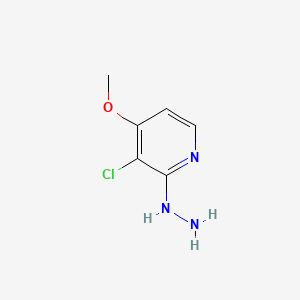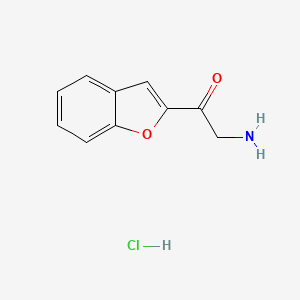
1-(5-Iodo-2-pyridyl)-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Iodo-2-pyridyl)-2-pyrrolidinone is a chemical compound that features an iodine atom attached to a pyridine ring, which is further connected to a pyrrolidinone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Iodo-2-pyridyl)-2-pyrrolidinone typically involves the iodination of a pyridine derivative followed by the formation of the pyrrolidinone ring. One common method includes the reaction of 5-iodo-2-pyridinecarboxylic acid with a suitable amine under specific conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination reactions using iodine or iodinating agents, followed by purification processes such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Iodo-2-pyridyl)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the iodine atom or reduce other functional groups.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-Iodo-2-pyridyl)-2-pyrrolidinone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(5-Iodo-2-pyridyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, while the pyrrolidinone ring can interact with various enzymes or receptors. These interactions can modulate biological pathways and lead to specific effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(5-Iodo-2-pyridyl)piperazine
- 1-Boc-4-(5-iodo-2-pyridyl)piperazine
- 1-(5-Iodo-pyridin-2-yl)-piperazine
Uniqueness
1-(5-Iodo-2-pyridyl)-2-pyrrolidinone is unique due to its specific structural features, such as the combination of the iodine-substituted pyridine ring and the pyrrolidinone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C9H9IN2O |
|---|---|
Molekulargewicht |
288.08 g/mol |
IUPAC-Name |
1-(5-iodopyridin-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H9IN2O/c10-7-3-4-8(11-6-7)12-5-1-2-9(12)13/h3-4,6H,1-2,5H2 |
InChI-Schlüssel |
XIBGEAJYAZLCAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1)C2=NC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-Bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13685506.png)






